4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxypyrimidine
Description
Properties
IUPAC Name |
4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-13-4-5-14(2)15(10-13)20-6-8-21(9-7-20)16-11-17(22-3)19-12-18-16/h4-5,10-12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTATVPPQWRQBGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=CC(=NC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxypyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
Chemical Structure:
- IUPAC Name: 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxypyrimidine
- Molecular Formula: C17H22N4O
- CAS Number: 2640969-29-3
The synthesis of this compound typically involves cyclization reactions where piperazine derivatives are reacted with methoxypyrimidine precursors. A common synthetic route includes the reaction of protected 1,2-diamines with sulfonium salts under basic conditions. This method allows for the formation of the desired heterocyclic structure with high yield and purity.
Chemistry
This compound serves as a valuable building block in the synthesis of more complex molecules. Its unique piperazine and methoxypyrimidine moieties enable chemists to explore new synthetic pathways and develop novel compounds.
Research indicates that this compound exhibits significant biological activities:
Antimicrobial Properties:
Studies have demonstrated that it possesses moderate to strong antibacterial activity against various strains. The Minimum Inhibitory Concentration (MIC) values are as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Salmonella typhi | 15 |
| Bacillus subtilis | 10 |
| Escherichia coli | 20 |
| Staphylococcus aureus | 25 |
Enzyme Inhibition:
The compound has shown potential as an inhibitor of key enzymes, which is crucial for developing therapeutic agents:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 5.0 |
| Urease | 3.5 |
These values suggest that the compound could be developed into therapeutic agents targeting neurological disorders and gastrointestinal issues.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent in various diseases. Its mechanism of action involves interaction with specific molecular targets, such as TRPC6-like channels in smooth muscle cells, influencing vascular tone and other physiological processes.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various piperazine derivatives, including this compound. The results indicated that this compound exhibited superior activity against resistant bacterial strains compared to traditional antibiotics.
Case Study 2: Enzyme Inhibition
Another research project focused on the enzyme inhibitory properties of this compound. The study found that it effectively inhibited acetylcholinesterase activity, suggesting its potential application in treating Alzheimer’s disease by enhancing cholinergic signaling.
Mechanism of Action
The mechanism of action of 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxypyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can activate TRPC6-like channels in smooth muscle cells, leading to various physiological effects . The compound may also induce neurite growth and neuroprotection in cultured neurons .
Comparison with Similar Compounds
Key Observations :
- Synthetic Routes : Compound 22 (from ) was synthesized via coupling of 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-pyridinesulfonamide with 4-chlorophenyl isocyanate (65% yield) . The target compound may follow a similar pathway, replacing pyridine with pyrimidine and sulfonamide with methoxy.
- Substituent Effects : The 2,5-dimethylphenyl group in the target compound and compound 22 may enhance lipophilicity compared to analogs with nitro (e.g., compound 12 in ) or sulfonyl groups (e.g., ) .
Physicochemical Properties
- Melting Points : Analogs with sulfonamide groups (e.g., compound 22: 164–168°C) exhibit higher melting points than coumarin derivatives (e.g., compound 11), likely due to stronger intermolecular hydrogen bonding . The target compound’s methoxy group may reduce its melting point relative to sulfonamide analogs.
- Spectroscopic Data :
Regulatory and Industrial Relevance
- Pharmaceutical Standards : Complex piperazine-pyrimidine hybrids (e.g., ) are regulated under stringent purity guidelines (e.g., USP-NF). The target compound’s synthesis would require similar quality control for residual solvents and byproducts .
- Stability : Methoxy groups (as in the target compound) generally improve metabolic stability compared to nitro or acetylated derivatives (e.g., compound 12 in ) .
Biological Activity
4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxypyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a piperazine ring and a methoxypyrimidine moiety, making it a candidate for various pharmacological applications, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C17H22N4O
- CAS Number : 2640969-29-3
Synthesis
The synthesis of this compound typically involves cyclization reactions of piperazine derivatives with methoxypyrimidine precursors. The most common synthetic route includes:
- Starting Materials : 2-bromoethyldiphenylsulfonium triflate and protected 1,2-diamines.
- Reaction Conditions : Basic conditions are used to facilitate the cyclization process.
The biological activity of this compound is attributed to its interaction with various biological targets. Notably, it has been shown to activate TRPC6-like channels in smooth muscle cells, which may influence vascular tone and other physiological processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The compound's efficacy can be compared to standard antibiotics in terms of Minimum Inhibitory Concentration (MIC) values.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Salmonella typhi | 15 |
| Bacillus subtilis | 10 |
| Escherichia coli | 20 |
| Staphylococcus aureus | 25 |
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. Specifically, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease. The IC50 values for these activities indicate strong inhibition:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 5.0 |
| Urease | 3.5 |
These values suggest that the compound could be developed into therapeutic agents targeting neurological disorders and gastrointestinal issues.
Anticancer Activity
In vitro studies have indicated that the compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and survival.
Case Studies
A series of studies have evaluated the biological activities of similar piperazine derivatives. For instance:
- Study on Antibacterial Activity : A synthesized derivative exhibited strong antibacterial effects against multiple strains with an IC50 comparable to established antibiotics .
- Enzyme Inhibition Research : Compounds derived from similar structures demonstrated significant AChE inhibition, providing a basis for developing treatments for Alzheimer’s disease .
- Anticancer Investigations : Research indicated that piperazine derivatives could inhibit tumor growth in animal models through targeted delivery mechanisms .
Q & A
Q. What are the key steps and optimization strategies for synthesizing 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxypyrimidine?
The synthesis typically involves:
- Piperazine ring formation : Mannich reactions or condensation of formaldehyde with secondary amines (e.g., 2,5-dimethylaniline derivatives) under controlled pH and temperature (60–80°C) .
- Pyrimidine functionalization : Nucleophilic substitution at the pyrimidine core using methoxide or methylating agents (e.g., methyl iodide) in polar aprotic solvents like dimethylformamide (DMF) .
- Purification : Thin-layer chromatography (TLC) and column chromatography with silica gel are critical for isolating intermediates. Yield optimization requires precise stoichiometry and reaction time adjustments .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., dihedral angles between piperazine and pyrimidine rings) .
- Spectroscopy :
- NMR : - and -NMR identify substituent environments (e.g., methoxy group at δ 3.8–4.0 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z ~351) .
- Elemental analysis : Confirms purity (>95%) by matching calculated vs. observed C/H/N ratios .
Q. What are the primary biological targets of this compound, and how are binding assays designed?
- Targets : Likely interacts with serotonin/dopamine receptors (e.g., 5-HT, D) due to structural similarity to arylpiperazine derivatives .
- Assay design :
- Radioligand displacement : Uses -spiperone for D receptor affinity (IC determination) .
- Functional assays : cAMP inhibition in HEK293 cells transfected with 5-HT receptors .
- Dose-response curves : Generated at 0.1–100 µM concentrations to calculate EC/IC values .
Advanced Research Questions
Q. How can computational methods improve reaction design and mechanistic understanding?
- Quantum chemical calculations : Predict transition states and activation energies for key steps (e.g., nucleophilic substitution at pyrimidine C4) using Gaussian or ORCA .
- Molecular docking : Identifies binding poses in receptor pockets (e.g., 5-HT homology models) via AutoDock Vina .
- Reaction path optimization : ICReDD’s integrated computational-experimental workflows reduce trial-and-error by prioritizing solvent/reagent combinations (e.g., DMF vs. THF for SNAr reactions) .
Q. How should researchers address contradictions in biological activity data across studies?
- Source analysis : Check assay conditions (e.g., cell line variability in HEK293 vs. CHO cells) .
- Metabolic stability : Assess cytochrome P450 interactions (e.g., CYP3A4/2D6 inhibition) using liver microsomes .
- Solubility effects : Use DLS or nephelometry to quantify aggregation in PBS or DMEM, which may reduce apparent potency .
Q. What strategies optimize selectivity over structurally similar analogs (e.g., 4-(4-fluorophenyl)piperazine derivatives)?
- SAR studies : Modify the 2,5-dimethylphenyl group to reduce off-target binding (e.g., replace methyl with trifluoromethyl) .
- Co-crystallization : Resolve target-ligand structures to identify critical H-bonds (e.g., pyrimidine N1 with Asp3.32 in 5-HT) .
- Pharmacophore modeling : Compare electrostatic potentials and lipophilic hotspots with Schrödinger’s Phase .
Q. How can crystallographic data resolve discrepancies in molecular conformation predictions?
- Torsion angle validation : Compare DFT-optimized geometries with X-ray data (e.g., piperazine ring puckering) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯π contacts in crystal packing) to explain solubility trends .
- Polymorph screening : Use solvent-drop grinding to identify stable forms with improved bioavailability .
Methodological Notes
- Experimental design : Apply factorial design (e.g., 2 designs) to optimize reaction parameters (temperature, solvent, catalyst loading) .
- Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC for ambiguous signals (e.g., overlapping piperazine protons) .
- Ethical compliance : Adhere to OECD guidelines for in vitro toxicity testing (e.g., Ames test for mutagenicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
